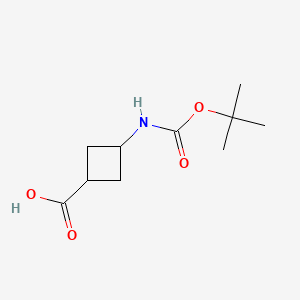

trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid

Description

The exact mass of the compound trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is 215.11575802 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-4-6(5-7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCYDBAYYYVNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915397 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946152-72-3, 939400-34-7, 1008773-79-2 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946152-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of trans-3-(Boc-amino)cyclobutanecarboxylic acid

An In-depth Technical Guide to trans-3-(Boc-amino)cyclobutanecarboxylic acid

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the scaffolds that have gained increasing attention are strained carbocycles, particularly the cyclobutane ring.[1][2] Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane moiety offers a unique, rigid, and three-dimensional puckered conformation. This structural constraint can be a powerful tool for medicinal chemists, enabling the precise positioning of pharmacophoric groups to enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles.[1]

This guide focuses on a key exemplar of this molecular class: trans-3-(Boc-amino)cyclobutanecarboxylic acid . This bifunctional building block marries the conformational rigidity of the cyclobutane core with the synthetic versatility of orthogonally protected amino and carboxylic acid groups. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, prized for its stability to a wide range of reaction conditions and its clean, acid-labile removal.[3][4]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical properties, reactivity, and synthetic utility of this valuable intermediate. We will explore its physicochemical characteristics, spectroscopic signature, and core reactivity, supported by field-proven experimental protocols and mechanistic insights.

Molecular Structure and Conformation

The structure of trans-3-(Boc-amino)cyclobutanecarboxylic acid is defined by a 1,3-trans substitution pattern on a cyclobutane ring. This arrangement places the bulky Boc-amino and carboxylic acid groups on opposite faces of the ring, minimizing steric hindrance.

Caption: Structure of trans-3-(Boc-amino)cyclobutanecarboxylic acid.

The cyclobutane ring is not planar but adopts a puckered conformation to alleviate ring strain, which is approximately 26 kcal/mol.[1] This puckering creates distinct pseudo-axial and pseudo-equatorial positions, and the trans-substituents preferentially occupy pseudo-equatorial positions to further reduce steric interactions. This defined three-dimensional structure is a key attribute, as it can reduce the entropic penalty of binding to a biological target compared to more flexible molecules.[5]

Physicochemical Properties

A summary of the key physicochemical properties is provided below. This data is essential for experimental design, including solvent selection, reaction setup, and purification strategies.

| Property | Value | Source |

| CAS Number | 939400-34-7 | [6][7] |

| Molecular Formula | C₁₀H₁₇NO₄ | [7][8] |

| Molecular Weight | 215.25 g/mol | [7][8] |

| Appearance | Off-white to white solid | [7][9] |

| Boiling Point | 368.3 ± 31.0 °C (Predicted) | [8] |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [8] |

| pKa | 4.58 ± 0.40 (Predicted) | [8] |

| Storage | 2-8°C, under inert atmosphere | [7][8] |

Spectroscopic Profile

Characterization of trans-3-(Boc-amino)cyclobutanecarboxylic acid relies on standard spectroscopic techniques. Below are the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by distinct signals for the cyclobutane ring protons, the Boc group, and the exchangeable protons of the amine and carboxylic acid.

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| -CH -COOH | ~2.8 - 3.2 | Multiplet | 1H | Methine proton alpha to the carboxyl group. |

| -CH -NHBoc | ~3.8 - 4.2 | Multiplet | 1H | Methine proton alpha to the Boc-protected amine. |

| Ring -CH ₂- | ~2.0 - 2.6 | Multiplet | 4H | Methylene protons of the cyclobutane ring. |

| -C(CH ₃)₃ | ~1.45 | Singlet | 9H | Characteristic signal for the tert-butyl group. |

| -NH - | ~4.5 - 5.5 | Broad Singlet | 1H | Exchangeable with D₂O. Position is solvent-dependent. |

| -COOH | >10.0 | Broad Singlet | 1H | Exchangeable with D₂O. Position is solvent-dependent. |

Causality: The downfield shifts of the methine protons are due to the deshielding effects of the adjacent electron-withdrawing carboxylic acid and carbamate groups. The large singlet at ~1.45 ppm is a hallmark of the nine equivalent protons of the sterically shielded tert-butyl group.

¹³C NMR Spectroscopy

The carbon spectrum will show distinct signals for the carboxyl, carbamate, and cyclobutane carbons.

| Carbon | Predicted δ (ppm) | Notes |

| -C OOH | ~175 - 180 | Carboxylic acid carbonyl. |

| -NHC O- | ~155 - 157 | Carbamate carbonyl. |

| -C (CH₃)₃ | ~79 - 81 | Quaternary carbon of the Boc group. |

| -C H-NHBoc | ~45 - 50 | Methine carbon adjacent to the nitrogen. |

| -C H-COOH | ~40 - 45 | Methine carbon adjacent to the carboxyl group. |

| Ring -C H₂- | ~30 - 35 | Methylene carbons of the cyclobutane ring. |

| -C(C H₃)₃ | ~28 - 29 | Methyl carbons of the Boc group. |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

-

~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~3350 cm⁻¹: N-H stretch of the carbamate.

-

~2980 cm⁻¹: C-H stretches of the alkyl groups.

-

~1710 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1690 cm⁻¹: C=O stretch of the Boc carbamate.

Chemical Reactivity and Synthetic Utility

The utility of this building block stems from the distinct reactivity of its three components: the carboxylic acid, the Boc-protected amine, and the cyclobutane core.

Reactions at the Carboxylic Acid: Amide Bond Formation

The carboxylic acid moiety is readily activated for coupling with primary or secondary amines to form amide bonds. This is the most common transformation and is central to its use in building larger molecules. Standard peptide coupling reagents are highly effective.

-

Mechanism: Carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can suppress side reactions and improve yields by forming an active ester, which then reacts with the amine.

Caption: General workflow for amide bond formation.

Reactions at the Amine: Boc Group Deprotection

The Boc group is the key to the molecule's utility as a building block, providing robust protection for the amine that can be removed under specific, mild acidic conditions.[] This orthogonality allows for selective manipulation of the carboxylic acid while the amine remains masked.

-

Mechanism of Deprotection: The deprotection is typically achieved with a strong acid like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (DCM).[4][11] The mechanism involves:

The tert-butyl cation is typically scavenged by the TFA counter-ion or by isobutene, which it forms upon losing a proton.[3]

Caption: Mechanism of acid-catalyzed Boc deprotection.

The Cyclobutane Core: A Stable Scaffold

Despite its inherent ring strain, the cyclobutane ring is relatively inert under many common synthetic conditions, including those used for amide coupling and Boc deprotection.[2] Its primary role is to serve as a rigid spacer or conformational lock. By replacing a more flexible linker (e.g., a propyl chain) with a cyclobutane ring, chemists can restrict the accessible conformations of a molecule, which can lead to a significant improvement in binding affinity and selectivity for its biological target.[5] Furthermore, the introduction of this three-dimensional scaffold can improve physicochemical properties such as solubility and metabolic stability by reducing planarity.[1]

Applications in Drug Discovery

The structural features of trans-3-(Boc-amino)cyclobutanecarboxylic acid make it a highly desirable building block in medicinal chemistry.

-

Conformational Restriction: As a replacement for flexible linkers, it helps lock a molecule into a bioactive conformation, reducing the entropic cost of binding.[2]

-

Improved Pharmacokinetics: The cyclobutane motif can enhance metabolic stability. For instance, replacing a metabolically labile cyclohexane with a difluorocyclobutane was a key strategy in the development of ivosidenib, an FDA-approved IDH1 inhibitor.

-

Vectorial Display of Substituents: The well-defined 1,3-trans geometry allows for precise projection of functional groups into three-dimensional space to interact with specific pockets of a target protein.[1]

-

Peptidomimetics: It serves as a constrained dipeptide isostere, introducing rigidity into peptide-based drug candidates to improve stability and cell permeability.

Key Experimental Protocols

The following protocols are provided as a guide for common transformations. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: General Amide Coupling

Objective: To couple trans-3-(Boc-amino)cyclobutanecarboxylic acid with a primary amine (e.g., benzylamine).

Materials:

-

trans-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq)

-

Benzylamine (1.05 eq)

-

EDC·HCl (1.5 eq)[13]

-

HOBt (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

1 M aqueous HCl solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve trans-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Argon).

-

Add HOBt (1.5 eq) and the desired amine (1.05 eq).

-

Add DIPEA (3.0 eq) to the solution. Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the ammonium salt formed during the reaction.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.5 eq) portion-wise over 5 minutes. Causality: Portion-wise addition at low temperature helps to control the initial exotherm of the activation step.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess amine and DIPEA. The base wash removes excess HOBt and unreacted starting acid.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Boc Group Deprotection

Objective: To remove the Boc protecting group to yield the free amine.

Materials:

-

Boc-protected substrate (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous NaHCO₃ solution

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).

-

Add TFA to the solution (typically 20-50% v/v, e.g., a 1:1 mixture of DCM:TFA). Causality: TFA is a strong, non-oxidizing acid that efficiently cleaves the Boc group without requiring heat.

-

Stir the reaction at room temperature for 1-2 hours. Effervescence (CO₂ evolution) is often observed.[11] Monitor progress by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Note: TFA is corrosive; use appropriate safety measures.

-

The resulting residue is the TFA salt of the amine, which can often be used directly in subsequent reactions.

-

To obtain the free amine, dissolve the residue in a minimal amount of water or DCM and carefully neutralize by adding saturated NaHCO₃ solution until the pH is >8.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Conclusion

trans-3-(Boc-amino)cyclobutanecarboxylic acid is more than a simple building block; it is a strategic tool for imparting desirable properties in the design of complex organic molecules. Its value lies in the synergistic combination of a conformationally constrained cyclobutane core and the robust, yet selectively cleavable, Boc-protected amine. By providing a rigid scaffold, it allows for precise control over the spatial arrangement of functional groups, a critical factor in optimizing molecular interactions with biological targets. Understanding its fundamental chemical properties, reactivity, and spectroscopic signatures, as detailed in this guide, empowers researchers to effectively leverage this compound in the creation of next-generation therapeutics and advanced chemical probes.

References

-

PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery. Retrieved from PharmaBlock website.

-

de Witte, W., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.[1]

-

Radboud Repository. (2022). Cyclobutanes in Small‐Molecule Drug Candidates.[2]

-

Borun Chemical. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Retrieved from Borun Chemical website.[14]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website.[3]

-

BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. Retrieved from BenchChem website.[4]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical website.[12]

-

Mountford, S. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal.[5]

-

BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. Retrieved from BOC Sciences website.[]

-

Thermo Fisher Scientific. (n.d.). trans-3-(Boc-amino)cyclobutanecarboxylic acid, 97%, Thermo Scientific Chemicals. Retrieved from Thermo Fisher Scientific website.[6]

-

Chem-Impex International, Inc. (n.d.). trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid. Retrieved from Chem-Impex website.[7]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry website.[11]

-

Chemdad. (2018). trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. Retrieved from Chemdad website.[8]

-

Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from Organic Syntheses website.[13]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trans-3-(Boc-amino)cyclobutanecarboxylic acid, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. TRANS-3-(TERT-BUTOXYCARBONYLAMINO)CYCLOBUTANECARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. chemimpex.com [chemimpex.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. BOC Protection and Deprotection [bzchemicals.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to the Structural Elucidation of trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Introduction: The Significance of Constrained Amino Acids in Medicinal Chemistry

In the landscape of modern drug development, the use of conformationally constrained amino acid analogues is a cornerstone of rational drug design. These building blocks, by limiting the accessible conformational space of peptides and small molecules, offer a powerful strategy to enhance potency, selectivity, and metabolic stability. Among these, cyclobutane amino acids (CBAAs) have emerged as particularly valuable scaffolds.[1][2]

This guide focuses on trans-3-(Boc-amino)cyclobutanecarboxylic acid, a key intermediate in the synthesis of novel therapeutics. Its rigid cyclobutane core imparts a well-defined three-dimensional geometry, while the Boc (tert-butyloxycarbonyl) protecting group facilitates its seamless integration into synthetic workflows.[3] The precise confirmation of its structure, including the trans stereochemistry, is not merely an academic exercise; it is a critical quality control step that underpins the success of entire drug discovery campaigns. An error in stereochemistry or functional group placement can lead to inactive compounds or molecules with undesirable off-target effects.

This document provides an in-depth, multi-technique protocol for the unambiguous structural elucidation of this molecule, grounded in the principles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and stereochemistry of small organic molecules. For trans-3-(Boc-amino)cyclobutanecarboxylic acid, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete structural picture.

Expertise in Action: Why NMR is Indispensable

Unlike other techniques that confirm mass or functional groups, NMR provides direct evidence of the carbon-hydrogen framework. It allows us to "see" the chemical environment of each proton and carbon, deduce their connectivity through spin-spin coupling, and confirm the relative orientation of substituents on the cyclobutane ring. The choice of a high-field spectrometer (e.g., 400-600 MHz) is deliberate, as it provides the necessary signal dispersion to resolve the complex multiplets of the cyclobutane protons.

¹H NMR Spectroscopy: Proton Environment and Stereochemistry

The ¹H NMR spectrum yields critical information. The trans configuration leads to distinct chemical shifts and coupling patterns for the protons on the cyclobutane ring.

Anticipated ¹H NMR Data (in CDCl₃ or DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Justification |

|---|---|---|---|

| Carboxylic Acid (-OH) | ~12.0 | Broad Singlet (br s) | Acidic proton, often exchanges with trace water. |

| Amide (-NH) | ~5.0 - 7.0 | Broad Singlet / Doublet | Position is solvent and concentration dependent. Coupling to H3 may be observed. |

| H3 (CH-N) | ~4.0 - 4.5 | Multiplet (m) | Deshielded by the adjacent electronegative nitrogen atom. |

| H1 (CH-COOH) | ~2.8 - 3.2 | Multiplet (m) / Quintet | Deshielded by the carboxylic acid group. |

| H2, H4 (CH₂) | ~2.0 - 2.6 | Multiplet (m) | Diastereotopic methylene protons of the cyclobutane ring. |

| Boc Group (-C(CH₃)₃) | ~1.45 | Singlet (s) | Nine equivalent protons result in a strong singlet signal.[4] |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The multiplicity of the ring protons (H1, H2, H3, H4) is key. Due to the rigid nature of the ring, they form a complex spin system. The trans relationship between the amino and carboxylic acid groups is confirmed through 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space correlations between protons on opposite sides of the ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum confirms the number of unique carbon atoms in the molecule, validating the integrity of the carbon skeleton.

Anticipated ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |

|---|---|---|

| Carboxylic Acid (-C OOH) | ~175.0 | Typical range for a carboxylic acid carbon.[5] |

| Boc Carbonyl (-C =O) | ~155.0 | Characteristic of a carbamate carbonyl.[4] |

| Boc Quaternary (-C (CH₃)₃) | ~79.0 - 80.0 | Quaternary carbon of the tert-butyl group.[4] |

| C3 (C H-N) | ~45.0 - 50.0 | Carbon attached to the nitrogen atom. |

| C1 (C H-COOH) | ~40.0 - 45.0 | Carbon attached to the carboxylic acid. |

| C2, C4 (-C H₂) | ~30.0 - 35.0 | Methylene carbons of the cyclobutane ring. |

| Boc Methyls (-C(C H₃)₃) | ~28.5 | Equivalent methyl carbons of the tert-butyl group.[4] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it ensures the observation of exchangeable protons (NH and OH).

-

Instrument Setup: Use a spectrometer operating at ≥400 MHz. Tune and shim the instrument for optimal resolution and lineshape.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C spectrum.

-

(Recommended) Acquire a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks, confirming the connectivity within the cyclobutane ring.

-

(Optional) Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.

-

Visualization: The Analytical Workflow for Structure Elucidation

The following diagram outlines the logical flow of experiments and decision points in the comprehensive structural analysis of the target compound.

Caption: Workflow for the multi-technique structural elucidation.

Section 2: Mass Spectrometry (MS) - Confirming Molecular Identity

Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental check of its identity.

Expertise in Action: Choosing the Right Ionization Technique

For a molecule like this, which is relatively polar and thermally labile due to the Boc group, a soft ionization technique is required. Electrospray Ionization (ESI) is the method of choice. It allows the molecule to be ionized into the gas phase with minimal fragmentation, ensuring the molecular ion is readily observed. The lability of the Boc group makes it prone to in-source decay, which can complicate data interpretation if harsher methods are used.[6]

Expected Mass Spectrometry Data (ESI)

-

Molecular Formula: C₁₀H₁₇NO₄

-

Molecular Weight: 215.24 g/mol [7]

-

Positive Mode ([M+H]⁺): m/z 216.12

-

Positive Mode ([M+Na]⁺): m/z 238.10

-

Negative Mode ([M-H]⁻): m/z 214.11

A key diagnostic feature in the MS/MS spectrum is the facile loss of components of the Boc group. The most common fragmentations involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[8][9][10] Observing these characteristic neutral losses provides strong evidence for the presence of the Boc protecting group.[6]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

MS/MS Analysis (Optional): Select the parent ion of interest (e.g., m/z 216.12) and subject it to collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.

Section 3: Infrared (IR) Spectroscopy - A Functional Group Fingerprint

FTIR spectroscopy is a rapid and effective method for verifying the presence of key functional groups within the molecule. It serves as a quick quality check, confirming that the primary chemical transformations in the synthesis were successful.

Anticipated FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very Broad |

| N-H Stretch (Carbamate) | 3400 - 3200 | Medium, Sharp |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong, Sharp |

| C=O Stretch (Boc Carbamate) | ~1690 | Strong, Sharp[11][12] |

| N-H Bend (Amide II) | ~1530 | Medium |

The presence of two distinct carbonyl peaks around 1710 and 1690 cm⁻¹ is a critical diagnostic feature, confirming both the carboxylic acid and the Boc-carbamate groups.[12] The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Section 4: A Holistic Approach - Integrating the Data for Unambiguous Confirmation

No single technique provides the complete picture. The power of this analytical approach lies in the synergy between NMR, MS, and IR.

Caption: Integration of data from multiple techniques for final verification.

The process is self-validating:

-

MS confirms the molecular formula that NMR and IR are probing.

-

IR confirms the functional groups whose protons and carbons are being assigned in the NMR.

-

NMR confirms the precise connectivity and stereochemistry that is consistent with the mass and functional groups observed.

When the data from all three techniques are in complete agreement—the correct mass and fragmentation from MS, the expected functional group stretches in IR, and the definitive connectivity and stereochemistry from NMR—the structure of trans-3-(Boc-amino)cyclobutanecarboxylic acid is elucidated with the highest degree of scientific confidence.

References

-

Hollósi, M. (1994). Identification of amide bands in the FTIR spectra of protected amino acids and dipeptides. I. Vapour phase spectra. SPIE Digital Library. [Link]

-

Sureshbabu, V. V., et al. (2014). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

Macmillan Group, Princeton University. Supplementary Information. Nature. [Link]

-

PubChem. trans-3-(Boc-amino)cyclopentanecarboxylic Acid. National Center for Biotechnology Information. [Link]

-

Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

-

D'Acquarica, I., et al. (2019). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

-

ResearchGate. Aminoacids of the cyclobutane series. ResearchGate. [Link]

-

Cuadro, N., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI. [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]

-

European Journal of Organic Chemistry. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

-

Zhang, Y., et al. (2018). Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid. [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. [Link]

-

Wuest, M., et al. (2020). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. [Link]

-

Oakwood Chemical. trans-3-[(tert-butoxycarbonylamino)methyl]cyclobutanecarboxylic acid, min 97%. [Link]

-

PubChem. Cyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PubMed. [Link]

-

Gallagher, W. FTIR Analysis of Protein Structure. [Link]

-

Tijjani, H., et al. (2025). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‐Chloroquinoline: Exploring Cytotoxic. ACS Publications. [Link]

-

PubChem. cis-3-(Boc-Aminomethyl)cyclobutylamine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Aminocyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]

- 3. mdpi.com [mdpi.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. trans-3-(Boc-amino)cyclobutanecarboxylic acid, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 10. acdlabs.com [acdlabs.com]

- 11. spiedigitallibrary.org [spiedigitallibrary.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of trans-3-(Boc-amino)cyclobutanecarboxylic Acid

The strategic importance of constrained amino acids in peptide and small molecule drug design is well-established. The cyclobutane scaffold in trans-3-(Boc-amino)cyclobutanecarboxylic acid imparts a rigid conformation, which can be pivotal for enhancing binding affinity, selectivity, and metabolic stability of drug candidates.[1] The Boc (tert-butoxycarbonyl) protecting group allows for its versatile use in solid-phase peptide synthesis and other organic transformations. Accurate spectroscopic analysis is therefore paramount to confirm the structure, purity, and stereochemistry of this valuable synthetic intermediate.

Molecular Structure and Key Features

trans-3-(Boc-amino)cyclobutanecarboxylic acid possesses a molecular formula of C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol .[2] The key structural features to be identified by spectroscopic methods are the cyclobutane ring, the carboxylic acid, the Boc-protecting group, and the trans stereochemical relationship between the amino and carboxyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of trans-3-(Boc-amino)cyclobutanecarboxylic acid. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring, the Boc group, and the amine and carboxylic acid groups. The chemical shifts and coupling patterns of the cyclobutane protons are particularly informative for confirming the trans stereochemistry.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | ~12.0 | Broad Singlet | 1H | Chemical shift can be variable and concentration-dependent. May exchange with D₂O. |

| Amine (-NH) | ~5.0 | Broad Singlet | 1H | Coupled to the adjacent CH. Broadness due to quadrupolar relaxation and potential hydrogen bonding. |

| Methine Proton (-CH-NHBoc) | ~4.0 - 4.5 | Multiplet | 1H | The chemical shift is influenced by the electron-withdrawing nature of the nitrogen atom. |

| Methine Proton (-CH-COOH) | ~3.0 - 3.5 | Multiplet | 1H | Shifted downfield due to the carboxylic acid group. |

| Methylene Protons (-CH₂) | ~2.0 - 2.8 | Multiplets | 4H | The two sets of methylene protons will exhibit complex splitting patterns due to coupling with each other and the methine protons. The exact shifts and multiplicities will depend on the specific conformation of the cyclobutane ring. |

| tert-Butyl (-C(CH₃)₃) | ~1.45 | Singlet | 9H | A characteristic sharp singlet for the nine equivalent protons of the Boc group. |

The trans relationship between the substituents at C1 and C3 of the cyclobutane ring is expected to result in distinct coupling constants between the methine protons and the adjacent methylene protons compared to the cis isomer.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid Carbonyl (-COOH) | ~175 - 180 | The chemical shift is characteristic of a carboxylic acid. |

| Boc Carbonyl (-O-C=O) | ~155 | Typical chemical shift for a carbamate carbonyl. |

| Quaternary Carbon (Boc, -C(CH₃)₃) | ~80 | |

| Methine Carbon (-CH-NHBoc) | ~45 - 50 | |

| Methine Carbon (-CH-COOH) | ~40 - 45 | |

| Methylene Carbons (-CH₂) | ~30 - 35 | The two methylene carbons may have slightly different chemical shifts. |

| tert-Butyl Carbons (Boc, -C(CH₃)₃) | ~28 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of trans-3-(Boc-amino)cyclobutanecarboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 14 ppm.

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical spectral width: 0 to 200 ppm.

-

-

2D NMR (Optional but Recommended): To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of trans-3-(Boc-amino)cyclobutanecarboxylic acid is expected to show characteristic absorption bands for the carboxylic acid, the carbamate (Boc group), and the C-H bonds of the cyclobutane ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H Stretch (Carbamate) | ~3350 | Medium |

| C-H Stretch (sp³ C-H) | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong |

| C=O Stretch (Boc Carbamate) | ~1690 | Strong |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium |

The broad O-H stretch of the carboxylic acid is a result of hydrogen bonding.[3] The two carbonyl stretching frequencies (from the carboxylic acid and the Boc group) may overlap.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample on the ATR crystal or in the KBr press.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the following ions are expected to be observed:

-

[M+H]⁺: Expected m/z = 216.1230 (for C₁₀H₁₈NO₄⁺)

-

[M+Na]⁺: Expected m/z = 238.1049 (for C₁₀H₁₇NNaO₄⁺)

-

[M-H]⁻: Expected m/z = 214.1085 (for C₁₀H₁₆NO₄⁻)

A common fragmentation pathway involves the loss of the Boc group or parts of it:

-

Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺ at m/z = 160.0604

-

Loss of the entire Boc group (100 Da): [M+H - C₅H₈O₂]⁺ at m/z = 116.0706, corresponding to the protonated 3-aminocyclobutanecarboxylic acid.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the parent ion of interest.

-

Visualization of Key Concepts

Caption: Workflow for the spectroscopic confirmation of the target molecule.

Caption: Summary of key spectroscopic signatures for the target molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS data for trans-3-(Boc-amino)cyclobutanecarboxylic acid. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, researchers can confidently approach the characterization of this important synthetic building block. The provided experimental protocols offer a starting point for obtaining high-quality data, ensuring the structural integrity and purity of the material used in further research and development.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

PubChem. trans-3-(Boc-amino)cyclopentanecarboxylic Acid. [Link]

-

NIST WebBook. Cyclopentanecarboxylic acid, 3-amino-, cis-. [Link]

-

DTIC. Vibrational Spectra of Substituted Cyclobutane Compounds. [Link]

-

MySkinRecipes. trans-3-(Boc-amino)cyclohexanecarboxylic acid. [Link]

-

Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemsrc. 3-(Boc-amino)cyclobutanecarboxylic Acid. [Link]

-

SpectraBase. 3-Chloro-1-([(1-phenylethyl)amino]carbonyl)cyclobutanecarboxylic acid. [Link]

-

ChemDad. trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. [Link]

- Google Patents. Synthesis method of trans-3-aminobutanol.

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

National Institutes of Health. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. [Link]

-

Royal Society of Chemistry. Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. [Link]

-

EVT-1476198. Methyl cis-3-(boc-amino)cyclobutanecarboxylate. [Link]

-

ACS Publications. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. [Link]

-

NIST WebBook. 1,2-Cyclobutanedicarboxylic acid, trans-. [Link]

Sources

The Strategic Integration of trans-3-Aminocyclobutanecarboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Constrained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is relentless. A key strategy that has gained significant traction is the incorporation of conformationally constrained bioisosteres to replace more flexible moieties within a drug candidate. Among these, cyclobutane derivatives have emerged as particularly valuable building blocks.[1] Their rigid, three-dimensional structure can favorably influence binding affinity by reducing the entropic penalty upon target engagement and can improve metabolic stability.[1][2] This guide focuses on the commercial availability, synthesis, and characterization of a particularly important class of these building blocks: trans-3-aminocyclobutanecarboxylic acid and its derivatives. These compounds offer a versatile platform for introducing a constrained 1,3-amino-carboxyl motif, a common feature in many biologically active molecules. This document serves as an in-depth technical resource for researchers aiming to leverage these valuable scaffolds in their drug development programs.

I. Commercial Availability: Sourcing the Core Scaffold and Key Derivatives

A critical first step in incorporating novel building blocks is understanding their commercial accessibility. A range of trans-3-aminocyclobutanecarboxylic acid derivatives are available from various chemical suppliers, facilitating their direct use in research and development without the need for multi-step de novo synthesis. The most common commercially available forms include the parent amino acid, its hydrochloride salt, and N-protected analogues, which are essential for controlled peptide synthesis and other derivatizations.

Below is a summary of some key commercially available trans-3-aminocyclobutanecarboxylic acid derivatives:

| Compound Name | CAS Number | Representative Suppliers | Notes |

| trans-3-Aminocyclobutanecarboxylic acid | 74307-75-8 | AChemBlock, Fluorochem | The parent compound, suitable for direct derivatization.[3][4] |

| trans-3-Aminocyclobutanecarboxylic acid hydrochloride | 84182-60-5 | Various | A stable, crystalline salt form, often preferred for storage and handling. |

| trans-3-(Boc-amino)cyclobutanecarboxylic acid | 939400-34-7 | Thermo Scientific Chemicals | N-Boc protected version for use in standard peptide coupling and other synthetic transformations.[5] |

| trans-3-Aminocyclobutane-1-carboxylic acid, N-Cbz protected | 1217802-45-3 | SynQuest Laboratories | N-Cbz protected analogue, offering an alternative protecting group strategy.[6] |

| trans-3-[(tert-butoxycarbonylamino)methyl]cyclobutanecarboxylic acid | 1638772-03-8 | Various | A homologated version with a methylene spacer between the amino group and the cyclobutane ring.[7] |

| trans-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | 2749431-04-5 | BLD Pharm | The hydrochloride salt of the homologated analogue.[8] |

| 1-Aminocyclobutane-trans-1,3-dicarboxylic acid | 73550-55-7 | Santa Cruz Biotechnology | A dicarboxylic acid derivative, useful for creating more complex scaffolds.[9] |

II. Synthetic Strategies: Crafting the Cyclobutane Core and its Analogs

While a selection of derivatives is commercially available, custom synthesis is often necessary to access novel or more complex analogs. The synthesis of substituted cyclobutanes can be challenging due to ring strain; however, several reliable strategies have been developed.[10]

A. Key Synthetic Approaches

The construction of the 3-aminocyclobutanecarboxylic acid scaffold can be approached through several methodologies, with [2+2] cycloadditions and ring expansions being common themes in the literature.[11] A prevalent strategy for synthesizing the trans isomer often involves stereochemical inversion from a more readily accessible cis precursor.

A representative synthetic workflow for obtaining trans-3-aminocyclobutanol, a key intermediate for the target carboxylic acid, is outlined in a patented method.[12] This process highlights a common tactic of starting with a cis-configured precursor and inverting the stereochemistry at one center.

Causality in Experimental Choices:

-

Mitsunobu Reaction: The use of the Mitsunobu reaction is a deliberate choice to achieve a clean inversion of stereochemistry at the hydroxyl-bearing carbon. This reaction proceeds via an SN2 mechanism, where the incoming nucleophile (in this case, the carboxylate) attacks from the opposite face of the leaving group (the activated hydroxyl), thus converting the cis starting material to the trans ester intermediate.

-

Protecting Groups: The use of dibenzylamino and carboxylate ester protecting groups is crucial. The dibenzyl groups protect the amine during the Mitsunobu and hydrolysis steps and can be readily removed under standard hydrogenolysis conditions. The carboxylate ester formed during the Mitsunobu reaction serves as a temporary protecting group for the carboxylic acid that will eventually be introduced or is part of the final molecule in other derivatives.

-

Hydrolysis and Debenzylation: Standard hydrolysis conditions are used to cleave the ester and reveal the alcohol in the trans configuration. Subsequent catalytic hydrogenation is a mild and efficient method for removing the benzyl protecting groups to furnish the final primary amine.

B. Experimental Protocol: N-Boc Protection of a Cyclobutane Amino Acid

A common and essential transformation for these building blocks is the protection of the amino group to allow for selective reactions at the carboxylic acid moiety. The following is a representative protocol for the N-Boc protection of a cyclobutane amino acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting amino acid (e.g., 1-aminocyclobutanecarboxylic acid) in a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and an aqueous solution of a weak base (e.g., sodium bicarbonate or sodium hydroxide).

-

Addition of Boc Anhydride: Cool the solution in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-15 hours) to ensure complete reaction.

-

Work-up:

-

Perform an initial extraction with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Carefully acidify the aqueous layer with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4. This protonates the carboxylic acid, making it extractable into an organic solvent.

-

Extract the product into an organic solvent such as ethyl acetate.

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solution under reduced pressure to yield the crude N-Boc protected amino acid.

-

If necessary, further purify the product by silica gel column chromatography.

-

III. Analytical Characterization: Ensuring Purity and Stereochemical Integrity

The rigorous characterization of trans-3-aminocyclobutanecarboxylic acid derivatives is paramount to ensure their suitability for use in drug discovery, where subtle differences in stereochemistry can have profound effects on biological activity. A combination of spectroscopic and chromatographic techniques is typically employed.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure and stereochemistry of these compounds. The relative stereochemistry (cis vs. trans) can often be determined by analyzing the coupling constants and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. For example, in the trans isomer, NOE correlations would be expected between protons on the same face of the cyclobutane ring, while such correlations would be absent or weaker for protons on opposite faces. The chemical shifts of the cyclobutane ring protons and carbons are also sensitive to the stereochemistry of the substituents.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of these compounds and for separating stereoisomers.

-

Reversed-Phase HPLC: This is commonly used to determine the overall purity of the synthesized compound.

-

Chiral HPLC: The separation of enantiomers is crucial for compounds intended for pharmaceutical use. Chiral stationary phases (CSPs) are employed for this purpose. The choice of CSP and mobile phase is highly dependent on the specific derivative being analyzed and often requires empirical method development.[13][14] Polysaccharide-based and macrocyclic antibiotic-based CSPs are often effective for the separation of amino acid derivatives.[13]

C. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds and to aid in their structural elucidation through fragmentation analysis. Electrospray ionization (ESI) is a common technique for these polar molecules, and high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

IV. Applications in Drug Discovery and Neuroscience Research

The unique conformational constraint imposed by the cyclobutane ring makes trans-3-aminocyclobutanecarboxylic acid derivatives attractive scaffolds in medicinal chemistry.

A. As Conformational Constraints in Peptidomimetics

One of the primary applications of these amino acids is their incorporation into peptides to induce specific secondary structures, such as turns and helices. This can lead to peptides with enhanced metabolic stability and improved binding affinity for their biological targets.

B. In the Development of Small Molecule Therapeutics

-

Antiviral Agents: The cyclobutane motif is present in several antiviral drugs. The rigid scaffold can orient key pharmacophoric groups in a precise manner for optimal interaction with viral enzymes.[15]

-

Neuroscience Research: Analogs of GABA and glutamate containing the cyclobutane scaffold are valuable tools for studying neurotransmitter receptors and transporters. For instance, trans-1-amino-1,3-cyclopentanedicarboxylic acid (a related compound) is a known agonist at metabotropic glutamate receptors.[16] The constrained nature of these molecules allows for the probing of specific receptor subtype binding pockets.

-

Oncology: The development of PET imaging agents for cancer detection has utilized fluorinated derivatives of aminocyclobutane carboxylic acids, such as trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid (anti-[¹⁸F]FACBC), for visualizing prostate cancer.[17]

V. Conclusion

trans-3-Aminocyclobutanecarboxylic acid and its derivatives represent a powerful class of building blocks for modern drug discovery. Their commercial availability, coupled with established and developing synthetic routes, makes them accessible tools for medicinal chemists. The rigid cyclobutane core provides a means to enforce conformational constraint, which can lead to improvements in potency, selectivity, and pharmacokinetic properties. The successful application of these scaffolds in areas ranging from antiviral drug development to neurochemical probes and diagnostic imaging agents underscores their versatility and potential. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic incorporation of these valuable building blocks is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

- 1. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pulsus.com [pulsus.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. H62902.03 [thermofisher.com]

- 6. CAS 1217802-45-3 | 4648-1-X8 | MDL MFCD06659966 | trans-3-Aminocyclobutane-1-carboxylic acid, N-Cbz protected | SynQuest Laboratories [synquestlabs.com]

- 7. yakhak.org [yakhak.org]

- 8. 2749431-04-5|Trans-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 9. scbt.com [scbt.com]

- 10. Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]

- 12. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 13. csfarmacie.cz [csfarmacie.cz]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ojs.grinnell.edu [ojs.grinnell.edu]

- 17. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of trans-3-Aminocyclobutanecarboxylic Acid

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

Cyclobutane rings are prevalent structural motifs in a wide array of natural products and biologically active molecules. Their inherent ring strain and well-defined three-dimensional geometry make them valuable scaffolds in medicinal chemistry. Among these, chiral 3-aminocyclobutanecarboxylic acids serve as constrained β-amino acid analogues, which are of significant interest in the development of peptidomimetics, enzyme inhibitors, and other therapeutics. The precise control of stereochemistry is paramount, as the biological activity of these molecules is often dictated by the spatial arrangement of their functional groups. This guide provides an in-depth overview of the key stereoselective strategies for the synthesis of trans-3-aminocyclobutanecarboxylic acid, a crucial building block for drug development professionals.

Strategic Approaches to the Synthesis of trans-3-Aminocyclobutanecarboxylic Acid

The synthesis of trans-3-aminocyclobutanecarboxylic acid and its derivatives can be broadly categorized into several key strategies. The choice of a particular route often depends on the desired scale of the synthesis, the availability of starting materials, and the required enantiomeric purity. This guide will focus on three primary and effective strategies:

-

Diastereoselective Reduction of 3-Aminocyclobutanone Precursors: A common and effective approach that relies on the facial selectivity of the reduction of a ketone.

-

Stereochemical Inversion of cis-3-Aminocyclobutanols via the Mitsunobu Reaction: A classic and reliable method for inverting a stereocenter to achieve the desired trans configuration.

-

Photochemical [2+2] Cycloaddition: A powerful method for the initial construction of the cyclobutane ring with potential for high stereocontrol.

Figure 1: Overview of primary synthetic strategies.

Strategy 1: Diastereoselective Reduction of 3-(Protected-amino)cyclobutanone

A highly effective and frequently employed strategy commences with a 3-(protected-amino)cyclobutanone. The stereochemical outcome of the ketone reduction is highly dependent on the choice of the reducing agent.[1]

Synthesis of the cis-Isomer: A Prerequisite for Inversion

Hydride reductions of 3-substituted cyclobutanones generally favor the formation of the cis-alcohol. This preference is attributed to the hydride attacking from the face opposite to the substituent at the 3-position (anti-facial attack), which is sterically less hindered.[1] The use of sterically bulky hydride reagents can further enhance this selectivity.

-

Causality of Stereoselection: The substituent at the 3-position creates a steric bias, directing the incoming hydride to the opposite face of the ring, resulting in the cis product. Lowering the reaction temperature can further improve diastereoselectivity by favoring the transition state with the lower activation energy.[1]

Direct Synthesis of the trans-Isomer: The Biocatalytic Approach

Achieving high trans-selectivity in the reduction of 3-(protected-amino)cyclobutanone can be challenging with traditional chemical reducing agents. However, biocatalysis offers an elegant and highly efficient solution. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high stereoselectivity.[2][3]

A notable example is the reduction of a 3-(Boc-amino)cyclobutanone derivative to the corresponding trans-alcohol with a diastereomeric ratio of approximately 98:2 using a ketoreductase.[1][4]

-

Field-Proven Insight: The high selectivity of KREDs stems from the precise three-dimensional arrangement of the substrate within the enzyme's active site. This locks the substrate in a conformation that exposes only one face of the ketone to the hydride source (typically NADPH or NADH), leading to a highly specific stereochemical outcome.[2]

| Method | Reducing Agent | Key Parameters | Typical Diastereomeric Ratio (cis:trans) | Reference |

| cis-Selective Reduction | LiAl(OtBu)₃H | Low temperature (-78 °C), THF | >95:5 | [1][5] |

| trans-Selective Reduction | Ketoreductase (KRED) | Biocatalysis, aqueous buffer | ~2:98 | [1][4] |

Table 1: Comparison of reduction methods for 3-(Boc-amino)cyclobutanone.

Strategy 2: Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry at a secondary alcohol center.[6][7] This strategy is particularly useful when the cis-alcohol is more readily accessible. The reaction proceeds via an SN2 mechanism, ensuring a complete inversion of configuration.[6]

Figure 2: Workflow of the Mitsunobu inversion.

A common protocol involves the reaction of the cis-alcohol with a carboxylic acid (often p-nitrobenzoic acid for its crystallinity and ease of removal), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] The resulting trans-ester is then hydrolyzed to afford the desired trans-alcohol.

Experimental Protocol: Mitsunobu Inversion of cis-3-(Dibenzylamino)cyclobutanol

The following protocol is adapted from a patented procedure.[9]

-

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine (1.1 eq.), and p-nitrobenzoic acid (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the mixture to 0-10 °C in an ice bath.

-

Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting alcohol.

-

Workup: Concentrate the reaction mixture in vacuo. The crude residue can be purified by column chromatography to yield the trans-p-nitrobenzoate ester.

-

Hydrolysis: Dissolve the purified ester in a mixture of methanol and water, and add a base such as sodium hydroxide or potassium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Isolation: After cooling, neutralize the mixture and extract the product with a suitable organic solvent. The organic layers are combined, dried, and concentrated to give the trans-3-(dibenzylamino)cyclobutanol.

-

Deprotection and Oxidation: The dibenzyl protecting group can be removed by catalytic hydrogenation (e.g., Pd/C, H₂). Subsequent oxidation of the alcohol to the carboxylic acid will yield the final target molecule.

Strategy 3: Photochemical [2+2] Cycloaddition

The [2+2] photocycloaddition reaction is a powerful and direct method for the synthesis of cyclobutane rings.[10][11] This reaction involves the photochemical excitation of an alkene, which then reacts with another alkene to form a cyclobutane. The stereochemical outcome of the reaction can often be controlled by the choice of substrates and reaction conditions.

For the synthesis of 3-aminocyclobutanecarboxylic acid derivatives, a typical approach would involve the photocycloaddition of a vinyl derivative (as a precursor to the amino group) with an acrylate derivative (as a precursor to the carboxylic acid group).

-

Mechanistic Insight: The regioselectivity and stereoselectivity of [2+2] photocycloadditions can be complex. However, intramolecular versions of this reaction are particularly valuable for achieving high regio- and stereocontrol.[11] Furthermore, the use of chiral auxiliaries or catalysts can induce enantioselectivity.

Generalized Protocol for [2+2] Photocycloaddition

-

Substrate Preparation: Synthesize the desired alkene precursors. For example, an enecarbamate and an acrylic ester.

-

Reaction Setup: In a quartz reaction vessel, dissolve the alkene partners in a suitable solvent (e.g., acetonitrile, acetone). The solution should be deoxygenated by bubbling with nitrogen or argon for 30-60 minutes.

-

Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength. The reaction temperature should be controlled, often by using a cooling bath.

-

Monitoring: Monitor the progress of the reaction by GC-MS or TLC.

-

Workup and Purification: Once the reaction is complete, remove the solvent in vacuo. The resulting crude product is then purified by column chromatography to isolate the desired cyclobutane adduct.

-

Functional Group Manipulation: The resulting cyclobutane will require further chemical transformations to convert the functional groups into the final amine and carboxylic acid.

Conclusion and Future Outlook

The stereoselective synthesis of trans-3-aminocyclobutanecarboxylic acid is a well-addressed challenge in modern organic synthesis, with several robust and reliable strategies available to the medicinal chemist. The choice between diastereoselective reduction, stereochemical inversion, and photochemical cycloaddition will depend on the specific requirements of the project.

The advent of biocatalysis, particularly the use of ketoreductases, has provided a highly efficient and environmentally friendly route to the trans-isomer, often with superior selectivity compared to traditional chemical methods. As the demand for enantiomerically pure, constrained amino acids continues to grow in the pharmaceutical industry, the development of even more efficient, scalable, and sustainable synthetic methods will remain an active area of research.

References

-

A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

- Synthesis method of trans-3-aminobutanol. Google Patents.

-

Montoya Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. Available at: [Link]

-

The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. Available at: [Link]

-

Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

-

Cousin, E., et al. (2018). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry, 83(1), 527-534. Available at: [Link]

-

Mitsunobu Reaction - reaction mechanism and experimental procedure. YouTube. Available at: [Link]

-

Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(16), 4070-4073. Available at: [Link]

-

Liang, S. H., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science, 4(4), 1436-1446. Available at: [Link]

-

Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9623-9701. Available at: [Link]

-

Synthesis of Truxinate Natural Products Enabled by Enantioselective [2+2] Photocycloadditions. Organic Syntheses. Available at: [Link]

-

Sarkar, D., et al. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry, 2019(36), 6135-6153. Available at: [Link]

-

Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF. Available at: [Link]

-

Lautens, M., et al. (2022). Photochemical Formal [3+2] Cycloaddition for the Synthesis of Aminocyclopentanes in Flow. Request PDF. Available at: [Link]

-

Liang, S. H., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Publications. Available at: [Link]

-

Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 911462. Available at: [Link]

-

Biocatalytic Synthesis of Amino Alcohols. University of Greifswald. Available at: [Link]

-

Xue, C. B., et al. (2002). Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. The Journal of Organic Chemistry, 67(3), 865-870. Available at: [Link]

-

Tews, J. K., et al. (1987). Synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids. Journal of Medicinal Chemistry, 30(8), 1477-1482. Available at: [Link]

-

Bornscheuer, U. T., et al. (2018). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 57(30), 9388-9413. Available at: [Link]

-

α-TA reactions for the asymmetric synthesis of chiral α-amino acids.... ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of a New Helix-Forming β-Amino Acid: trans-4-Aminopiperidine-3-carboxylic Acid. ResearchGate. Available at: [Link]

-

Bartoli, G., et al. (1996). Convenient procedure for the reduction of β-enamino ketones: synthesis of γ-amino alcohols and tetrahydro-1,3-oxazines. Journal of the Chemical Society, Perkin Transactions 1, (19), 2355-2358. Available at: [Link]

-

(PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]